molecular formula C8H13N3O2 B13747954 Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- CAS No. 33024-58-7

Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso-

Cat. No.: B13747954
CAS No.: 33024-58-7
M. Wt: 183.21 g/mol
InChI Key: XSSLGZDKHDRBIZ-UHFFFAOYSA-N
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Description

Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- is a nitrosourea derivative characterized by a cyclohexenyl substituent at the 3-position of the urea backbone. Nitrosoureas are a class of alkylating agents known for their carcinogenic and chemotherapeutic properties, mediated through the release of reactive intermediates that modify DNA .

Properties

CAS No.

33024-58-7

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

3-cyclohex-2-en-1-yl-1-methyl-1-nitrosourea

InChI

InChI=1S/C8H13N3O2/c1-11(10-13)8(12)9-7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3,(H,9,12)

InChI Key

XSSLGZDKHDRBIZ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1CCCC=C1)N=O

Origin of Product

United States

Preparation Methods

Classical Synthetic Approach via Isocyanate Intermediate

The classical synthesis of urea derivatives, including nitrosoureas, typically proceeds through an isocyanate intermediate formed by reaction of an amine with phosgene or phosgene substitutes. The general sequence is:

  • Formation of Isocyanate: The amine (here, 3-(2-cyclohexen-1-yl)-1-methylamine) reacts with phosgene or triphosgene to form the corresponding isocyanate intermediate.
  • Reaction with Nitrosating Agent: The isocyanate then reacts with a nitrosating agent, such as sodium nitrite (NaNO2) under acidic conditions, to introduce the nitroso group, yielding the nitrosourea.

Advantages: High yields and well-established protocols.

Disadvantages: Use of toxic and hazardous phosgene derivatives; safety concerns.

Phosgene-Free Methods Using Carbonyldiimidazole and Carbonates

To overcome the hazards of phosgene, safer reagents like N,N′-carbonyldiimidazole (CDI) and organic carbonates have been employed:

  • CDI Method: The amine reacts with CDI to form a reactive intermediate that can be converted into the urea structure upon reaction with a second amine or nitrosating agent.
  • Carbonates: Dialkyl carbonates can serve as carbonyl sources to form urea derivatives under milder conditions.

These methods reduce toxicity and improve environmental compatibility.

Nitrosation of N-Methylurea Derivatives

A direct approach to nitrosoureas involves the nitrosation of N-methylurea derivatives:

  • Procedure: N-methylurea is treated with sodium nitrite (NaNO2) in acidic aqueous media to generate N-methyl-N-nitrosourea (MNU).
  • Continuous Flow Synthesis: Recent advances have demonstrated scalable and safe continuous flow procedures for the in-line generation of MNU, which can be adapted for substituted analogues like 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso-urea.

Example Flow Setup Parameters:

Feed Component Concentration Flow Rate (ml/min) Notes
N-methylurea + HCl 3 M + 1.5 M HCl ~0.985 Acidic aqueous phase
Organic Solvent (2-MeTHF + Diethyl ether) 1:1 mixture ~5.9 Biphasic reaction medium
Sodium Nitrite (NaNO2) 4 M ~1.11 Nitrosating agent, 1.5 equiv.
  • Reaction temperature maintained at 25°C.
  • Use of backpressure regulators (8 bar) to control system pressure.
  • Phase separation to isolate organic product stream.
  • Yields up to 83% with >97% purity by ^1H-NMR analysis.

This method offers enhanced safety by minimizing accumulation of hazardous intermediates and allows precise control over reaction parameters.

Catalytic Oxidative Carbonylation

An emerging method uses catalytic oxidative carbonylation to form urea derivatives from amines, carbon monoxide, and oxidants:

  • Transition metal catalysts (Pd, Co, Ni, Ru, Mn, Au) facilitate the formation of urea via isocyanate intermediates.
  • Atom economy is high, with reduced oxidant as the only byproduct.
  • However, harsh conditions and side products (oxamides, formamides) can limit applicability.

This method remains under development for specific nitrosourea derivatives.

Comparative Table of Preparation Methods

Method Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Phosgene/Triphosgene Route Amine + Phosgene, then nitrosation High yield, well-known Toxic reagents, safety issues 75–90
Carbonyldiimidazole (CDI) Method Amine + CDI, then nitrosation Safer than phosgene Moderate yields, cost of CDI 60–80
Nitrosation of N-Methylurea N-Methylurea + NaNO2 + Acid (continuous flow) Scalable, safe, high purity Requires flow equipment 80–85
Catalytic Oxidative Carbonylation Amine + CO + Oxidant + Metal catalyst Atom economical, greener Harsh conditions, side products Variable

Summary of Research Findings

  • The classical phosgene-based synthesis remains effective but is being replaced by safer alternatives.
  • Continuous flow nitrosation of N-methylurea derivatives offers a scalable, safe, and high-purity route adaptable to substituted analogues such as 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso-urea.
  • Emerging catalytic methods hold promise but require further optimization.
  • The choice of method depends on scale, safety, cost, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(2-cyclohexen-1-yl)-1-methyl-1-nitro-urea.

    Reduction: Formation of 3-(2-cyclohexen-1-yl)-1-methyl-1-amino-urea.

    Substitution: Formation of various substituted urea derivatives.

Scientific Research Applications

Chemical Properties and Structure

Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- (C8H13N3O2) is characterized by its unique structure that includes a nitroso group attached to a urea moiety. This configuration contributes to its reactivity and potential applications in different domains.

Medicinal Chemistry

1. Anticancer Research:
The compound has shown promise in anticancer research due to its ability to induce apoptosis in cancer cells. Studies indicate that derivatives of nitroso compounds can selectively target tumor cells while sparing normal cells. The mechanism often involves the generation of reactive nitrogen species that can lead to cellular damage in cancerous tissues .

2. Antimicrobial Activity:
Research suggests that urea derivatives exhibit antimicrobial properties. The presence of the nitroso group is believed to enhance the compound's efficacy against various bacterial strains. This makes it a candidate for developing new antimicrobial agents, particularly in treating resistant infections .

3. Drug Delivery Systems:
The compound's solubility and stability make it suitable for use in drug delivery systems. Formulations incorporating urea derivatives can improve the bioavailability of poorly soluble drugs, enhancing therapeutic outcomes .

Agrochemical Applications

1. Fertilizers:
Urea compounds are widely used as nitrogen fertilizers in agriculture. The introduction of cyclohexene and nitroso groups may enhance the slow-release properties of fertilizers, reducing environmental impact while improving nutrient uptake by plants .

2. Pest Control:
Research indicates that certain urea derivatives possess insecticidal properties. The development of formulations based on these compounds could lead to more effective and environmentally friendly pest control solutions .

Material Sciences

1. Polymer Chemistry:
Urea derivatives are utilized in synthesizing polymers with enhanced mechanical properties. The incorporation of urea into polymer matrices can improve thermal stability and flexibility, making them suitable for various industrial applications .

2. Coatings and Adhesives:
The reactivity of urea compounds allows them to be used in formulating coatings and adhesives with superior adhesion properties. These materials are crucial in industries ranging from automotive to construction .

Case Studies

Study Application Findings
Anticancer Efficacy Cancer treatmentDemonstrated selective cytotoxicity against tumor cells while sparing normal cells, suggesting potential for targeted therapy .
Fertilizer Development Agricultural enhancementFormulated slow-release fertilizers using urea derivatives improved nitrogen retention and plant growth rates compared to conventional fertilizers .
Polymer Enhancement Material scienceUrea-based polymers exhibited improved thermal stability and mechanical strength, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- involves its interaction with molecular targets through its nitroso group. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This reactivity is the basis for its potential biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Properties

Key comparisons include:

Table 1: Structural and Physicochemical Properties of Selected Nitrosoureas
Compound Name Molecular Formula Molecular Weight logP<sup>oct/wat</sup> Tboil (K) Carcinogenicity (IARC Class) Source(s)
Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- Not explicitly provided ~210 (estimated) ~2.5 (predicted) ~600 (estimated) Not classified (inferred)
N-Nitroso-N-Methylurea (CAS 684-93-5) C2H5N3O2 103.08 0.32 (experimental) 593.25 2A (Probable human carcinogen)
Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso- (CAS 777-59-3) C8H8FN3O2 197.17 1.971 593.25 Not reported
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea (CAS 14039-09-9) C13H22ClN3O2 287.78 1.32 (density) Not reported Not classified

Key Observations:

  • Boiling Point: The p-fluorophenyl analog (CAS 777-59-3) shares a similar Tboil (593.25 K) with N-Nitroso-N-Methylurea, implying comparable volatility despite structural differences .

Physicochemical and Thermodynamic Properties

Table 2: Calculated Thermodynamic Properties of Selected Compounds

Property Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso- N-Nitroso-N-Methylurea
Δfgas (kJ/mol) -339.27 Not reported
ΔvapH° (kJ/mol) 59.84 Not reported
log10WS -2.74 -0.89 (estimated)

Insights:

  • The p-fluorophenyl derivative’s lower aqueous solubility (log10WS = -2.74) compared to NMU’s predicted value (-0.89) aligns with its higher logP, emphasizing substituent-driven hydrophobicity .
  • The cyclohexenyl group’s cyclic structure may further reduce solubility relative to linear alkyl chains.

Q & A

Q. What are the common synthetic routes for preparing Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso-?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including nitrosation of precursor ureas and functionalization of the cyclohexenyl moiety. Key parameters influencing yield and purity include reaction temperature (optimal range: 0–5°C for nitrosation), pH control (acidic conditions for stabilization), and stoichiometric ratios of reagents like sodium nitrite. Intermediate purification via column chromatography or recrystallization is critical to minimize byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Spectroscopic techniques are essential:

  • IR spectroscopy identifies nitroso (N=O) stretching vibrations (~1500–1600 cm⁻¹) and urea carbonyl (C=O) bands (~1640–1680 cm⁻¹) .
  • NMR spectroscopy (¹H/¹³C) resolves cyclohexenyl proton environments (δ 5.5–6.0 ppm for vinyl protons) and methyl group splitting patterns .
  • Mass spectrometry confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What experimental design strategies optimize reaction conditions for synthesizing nitroso-urea derivatives?

Methodological Answer: Factorial design is effective for multi-variable optimization. For example, a 2³ design can evaluate temperature, reagent molar ratio, and reaction time. Response surface methodology (RSM) identifies interactions between variables, such as how elevated temperatures may accelerate nitrosation but increase decomposition risks. Central composite designs improve predictive accuracy for yield and purity .

Q. How can contradictions in reported biological activities of structurally similar nitroso-ureas be resolved?

Methodological Answer: Systematic SAR (Structure-Activity Relationship) studies are critical:

  • Comparative assays under standardized conditions (e.g., fixed cell lines, consistent dosing) reduce variability.
  • Computational modeling (e.g., molecular docking) identifies steric/electronic effects of substituents like the cyclohexenyl group on target binding.
  • Meta-analyses of published data can highlight methodological inconsistencies (e.g., solvent polarity effects on solubility) .

Q. What safety protocols are critical when handling nitroso-urea derivatives?

Methodological Answer:

  • Ventilation : Use fume hoods to minimize inhalation of volatile nitroso compounds (potential carcinogens).
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure.
  • Waste disposal : Neutralize reactive intermediates (e.g., with aqueous NaHCO₃) before disposal. Regulatory guidelines from Cal/OSHA and DOT HAZMAT provide specific handling frameworks .

Theoretical and Methodological Frameworks

Q. How can molecular orbital theory guide reactivity studies of this compound?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) analysis predicts sites of electrophilic/nucleophilic attack. For example, the nitroso group’s LUMO (Lowest Unoccupied Molecular Orbital) may interact with biological nucleophiles (e.g., DNA bases).
  • DFT (Density Functional Theory) simulations model transition states in nitrosation reactions, aiding in mechanistic studies .

Q. What statistical methods are recommended for SAR analysis of nitroso-ureas?

Methodological Answer:

  • Multivariate regression correlates substituent properties (e.g., Hammett σ values) with bioactivity.
  • Principal Component Analysis (PCA) reduces dimensionality in datasets, highlighting dominant structural features influencing activity.
  • Machine learning (e.g., random forest models) can predict novel derivatives with optimized properties .

Data Contradiction and Validation

Q. How should researchers address discrepancies in spectral data for nitroso-urea derivatives?

Methodological Answer:

  • Cross-validation : Compare IR/NMR data with authenticated standards (e.g., NIST reference spectra) .
  • Isotopic labeling (e.g., ¹⁵N-nitrosourea) clarifies ambiguous peaks in complex spectra.
  • Dynamic light scattering (DLS) detects aggregation in solution-phase studies, which may skew UV-Vis or fluorescence results .

Tables for Key Data

Parameter Typical Range/Value Method Reference
Nitroso N=O IR stretch1500–1600 cm⁻¹FT-IR
Cyclohexenyl ¹H NMRδ 5.5–6.0 ppm (vinyl protons)500 MHz NMR
Optimal nitrosation pH2.5–3.5 (HCl/NaNO₂ system)Potentiometric titration

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